1-Chloro-4-cyclopropoxybenzene

Vue d'ensemble

Description

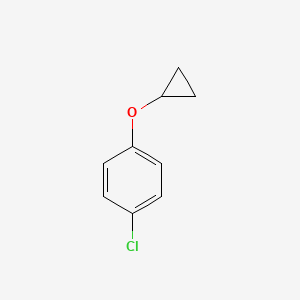

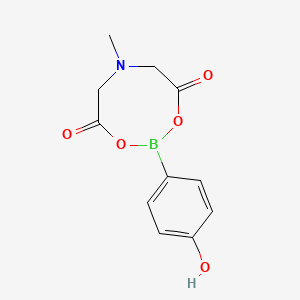

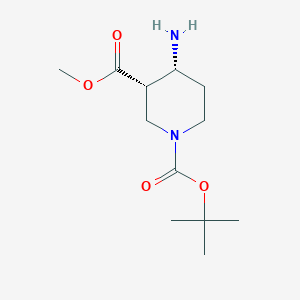

1-Chloro-4-cyclopropoxybenzene is a chemical compound with the molecular formula C9H9ClO. It has a molecular weight of 168.62 . It is also known by its CAS Registry Number: 17204-68-1 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a cyclopropoxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Ring-Opening and Dichlorination

1-Chloro-4-cyclopropoxybenzene's derivative, donor-acceptor cyclopropanes, can undergo ring-opening 1,3-dichlorination with iodobenzene dichloride, leading to products with chlorine atoms adjacent to the donor and acceptor groups. This demonstrates the compound's utility in organic synthesis (Garve et al., 2014).

Electrochemical Sensing

The related compound 1-chloro-4-nitrobenzene has been studied for its use in environmental monitoring. Its occurrence due to agricultural and economic activities necessitates its detection. A study highlighted the design of a highly sensitive electrochemical sensor for detecting this compound using carbon nanohorns and β-cyclodextrin nanohybrids (Kingsford et al., 2018).

Isotopic Abundance Studies

Research on 1-chloro-3-nitrobenzene, closely related to this compound, explored its isotopic abundance ratios using gas chromatography-mass spectrometry. This study could inform on how biofield energy treatment may impact the compound's physical, chemical, and thermal properties (Trivedi et al., 2016).

Microbial Degradation

The exploitation of microbial degradation of similar compounds, like 1-chloro-4-nitrobenzene, by a specific strain of Pseudomonas demonstrates the compound's potential for environmental bioremediation (Shah, 2014).

Photochemical Decomposition

Studies involving compounds such as 1-chloro-4-ethylbenzene, which share a structural resemblance with this compound, have revealed insights into photochemical decomposition processes. This knowledge is crucial in understanding environmental degradation mechanisms (Bakhtchadjian et al., 2013).

Antimicrobial Activity

Research on the antimicrobial activity of derivatives of similar compounds, like 1-chloro-2, 4-dinitrobenzene, hints at the potential biological applications of this compound in developing antimicrobial agents (Muthukumar et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 1-Chloro-4-cyclopropylbenzene, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . Always handle chemicals with appropriate safety precautions.

Relevant Papers One relevant paper discusses the significance, nature, and energetics of weak hydrogen bonding in the crystal structure of a 1-chloro-4-methoxybenzene derivative . Another paper reports a new greener synthetic route for synthesising 2-(4-isobutylphenyl)propanoic acid, Ibuprofen, one of the most popular non-steroidal anti-inflammatory drugs (NSAIDs), which might be relevant if 1-Chloro-4-cyclopropoxybenzene has similar reactivity .

Propriétés

IUPAC Name |

1-chloro-4-cyclopropyloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVATYXPOBMGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)

![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)

![4-[Chloro(phenyl)methyl]pyridine hydrochloride](/img/structure/B3040150.png)